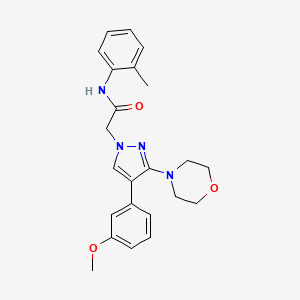

![molecular formula C18H16ClNO2S B2489937 N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[b]thiophene-2-carboxamide CAS No. 1706284-41-4](/img/structure/B2489937.png)

N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[b]thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

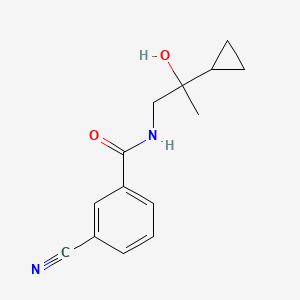

N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[b]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H16ClNO2S and its molecular weight is 345.84. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies

Research into synthetic methodologies involving derivatives of benzo[b]thiophene-2-carboxamide highlights the broad utility of these compounds in chemical synthesis. For example, the study of the synthesis of benzofuro-and benzothieno-phenanthridones via a twofold photochemical dehydrocyclization reaction showcases the versatility of N-(p-chlorophenyl) carboxamides in creating complex heterocyclic structures through UV oxidative irradiation in methanolic solutions (Karminski-Zamola & Bajić, 1989). This indicates the potential of using benzo[b]thiophene-2-carboxamide derivatives in the synthesis of novel organic compounds.

Supramolecular Chemistry

In supramolecular chemistry, the structural analysis of N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide reveals a novel organization of aryl rings self-assembled into a π-stack surrounded by a triple helical network of hydrogen bonds. This suggests new modes of organization for columnar liquid crystals and highlights the compound's role in developing materials with unique optical and structural properties (Lightfoot, Mair, Pritchard, & Warren, 1999).

Metal-Organic Frameworks (MOFs)

The development of thiophene-based metal-organic frameworks (MOFs) demonstrates the application of thiophene-functionalized dicarboxylic acids in constructing materials with potential environmental applications. These MOFs exhibit efficient luminescent sensory capabilities for detecting environmental contaminants such as Hg(II), Cu(II), Cr(VI), and salicylaldehyde, showcasing the compound's utility in environmental monitoring and remediation (Zhao et al., 2017).

Organic Synthesis and Reactivity

Research on the synthesis and reactivity of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone explores its reactions with sulfur- and oxygen-containing nucleophiles. This study provides insights into functionalizing benzo[b]thiophene derivatives, highlighting their significance in creating pharmacologically active molecules and materials with specific chemical properties (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998).

Mechanism of Action

Target of Action

The primary target of N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[b]thiophene-2-carboxamide is the STING protein . STING, or Stimulator of Interferon Genes, is an immune-associated protein that localizes in the endoplasmic reticulum membrane . It plays a crucial role in the innate immune system and is primarily produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells, and B cells .

Mode of Action

This compound interacts with its target, the STING protein, through a series of molecular interactions. The proposed binding mode of the compound and the STING protein involves two canonical hydrogen bonds, a π-π stacking interaction, and a π-cation interaction . These interactions occur between the compound and the CDN-binding domain of the STING protein .

Future Directions

Thiophene-based analogs continue to be a focus of research due to their potential as biologically active compounds . The design and synthesis of new derivatives, such as benzo[b]thiophene-2-carboxamide derivatives, is an active area of study . These compounds have potential applications in medicinal chemistry and material science .

Properties

IUPAC Name |

N-[2-(2-chlorophenyl)-2-methoxyethyl]-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO2S/c1-22-15(13-7-3-4-8-14(13)19)11-20-18(21)17-10-12-6-2-5-9-16(12)23-17/h2-10,15H,11H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJLQIHYSRJSIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1=CC2=CC=CC=C2S1)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2489859.png)

![1-[5-(2-chloro-6,7-dimethoxyquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2489860.png)

![2-((4-fluorophenyl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2489864.png)

![2-{[(Benzyloxy)carbonyl]amino}-2-methylpentanoic acid](/img/structure/B2489865.png)

![2-ethoxy-N-[2-(furan-2-yl)-2-hydroxypropyl]pyridine-3-carboxamide](/img/structure/B2489866.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2489869.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-(4-fluorophenyl)ethanediamide](/img/structure/B2489877.png)